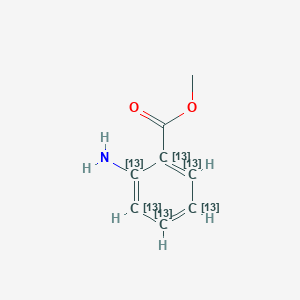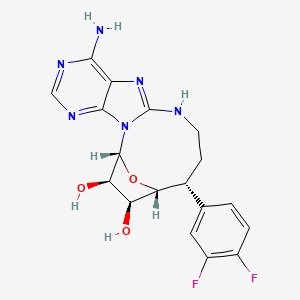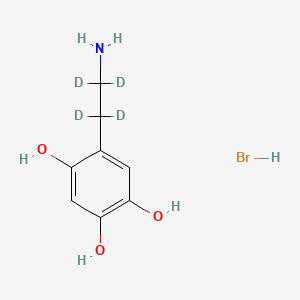
Oxidopamine-d4 (hydrobromide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxidopamine-d4 (hydrobromide) is a deuterated form of oxidopamine, also known as 6-hydroxydopamine. It is a synthetic monoaminergic neurotoxin used primarily in scientific research to selectively destroy dopaminergic and noradrenergic neurons in the brain. This compound is particularly valuable in the study of neurodegenerative diseases such as Parkinson’s disease, as it can induce Parkinsonism in laboratory animals by lesioning the dopaminergic neurons of the substantia nigra pars compacta .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxidopamine-d4 (hydrobromide) involves the deuteration of oxidopamine. The central step in synthesizing oxidopamine is a Fremy’s salt oxidation of 3-hydroxy-4-methoxyphenethylamine, forming the corresponding p-quinone . The deuteration process involves replacing the hydrogen atoms with deuterium, which can be achieved through various methods, including catalytic exchange reactions.
Industrial Production Methods
Industrial production of oxidopamine-d4 (hydrobromide) typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes the deuteration step, followed by purification using techniques such as crystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Oxidopamine-d4 (hydrobromide) undergoes several types of chemical reactions, including:
Reduction: It can be reduced to its corresponding amine form under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of oxidopamine-d4, as well as substituted derivatives depending on the nucleophile used.
科学的研究の応用
Oxidopamine-d4 (hydrobromide) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Employed in the study of neurodegenerative diseases by inducing selective neuronal damage.
Industry: Applied in the synthesis of other deuterated compounds for research purposes.
作用機序
Oxidopamine-d4 (hydrobromide) exerts its effects by selectively targeting dopaminergic and noradrenergic neurons. Its mechanism of action involves the production of cytolytic free radicals through autoxidation, leading to oxidative stress and neuronal damage . The compound is taken up by the neurons via the dopamine transporter, where it undergoes oxidation to produce reactive oxygen species, ultimately causing cell death.
類似化合物との比較
Similar Compounds
Oxidopamine (6-hydroxydopamine): The non-deuterated form, used similarly in research.
Dopamine: A neurotransmitter with a similar structure but different biological activity.
Norepinephrine: Another neurotransmitter with structural similarities.
Uniqueness
Oxidopamine-d4 (hydrobromide) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in research applications. The deuterium atoms can also provide insights into reaction mechanisms and metabolic pathways that are not possible with the non-deuterated form .
特性
分子式 |
C8H12BrNO3 |
|---|---|
分子量 |
254.11 g/mol |
IUPAC名 |
5-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2,4-triol;hydrobromide |
InChI |
InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H/i1D2,2D2; |
InChIキー |
MLACDGUOKDOLGC-PBCJVBLFSA-N |
異性体SMILES |
[2H]C([2H])(C1=CC(=C(C=C1O)O)O)C([2H])([2H])N.Br |
正規SMILES |
C1=C(C(=CC(=C1O)O)O)CCN.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


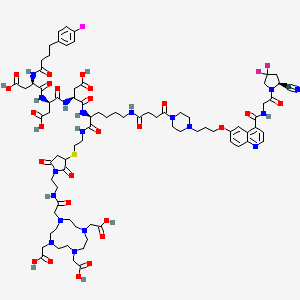
![6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole](/img/structure/B15142184.png)

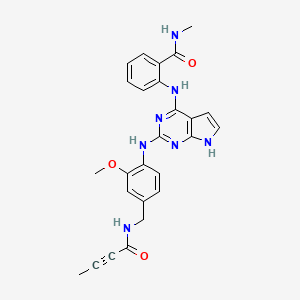
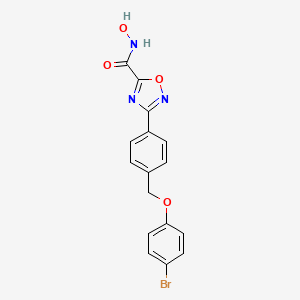
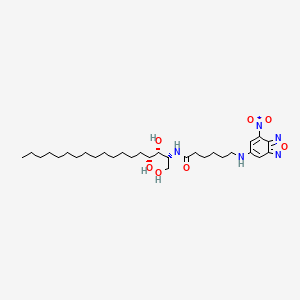
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)
![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)

